molecular formula C21H19N3O4 B1192111 ABI-231-10bb

ABI-231-10bb

Cat. No. B1192111
M. Wt: 377.4
InChI Key: WDMPGPZDSGODDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABI-231 (GLXC-21333) analogue, disrupting tubulin polymerization, promoting microtubule fragmentation, inhibiting cancer cell migration, overcoming paclitaxel resistance in a taxane-resistant PC-3/TxR model.

Scientific Research Applications

  • Tubulin Inhibition and Cancer Research : ABI-231, the precursor of ABI-231-10bb, is identified as a potent, orally bioavailable inhibitor of tubulin, interacting with the colchicine binding site. It is undergoing clinical trials for prostate cancer. The analogs 10ab and 10bb of ABI-231 have shown improved molecular interactions with the colchicine site, confirming their enhanced efficacy. These analogs, including 10bb, have demonstrated the ability to disrupt tubulin polymerization, promote microtubule fragmentation, and inhibit cancer cell migration. Importantly, ABI-231-10bb has shown significant efficacy in inhibiting primary tumor growth and decreasing tumor metastasis in melanoma xenograft models. It also exhibits the ability to overcome paclitaxel resistance in a taxane-resistant prostate cancer model (Wang, Arnst, Wang et al., 2019).

  • Synthetic Methods and Structure-Activity Relationship (SAR) Studies : Extensive SAR studies have been conducted around the 3-indole moiety of ABI-231, leading to the synthesis of several potent analogs like 10bb. These studies are significant for understanding the molecular underpinnings of ABI-231-10bb's efficacy against cancer cells. The synthesis methods developed for these analogs are critical for further exploration and optimization of tubulin inhibitors (Wang et al., 2019).

  • Novel Applications in Advanced Melanoma Treatment : ABI-231-10bb, along with other analogs, has been part of a concerted effort to develop new generations of tubulin inhibitors targeting the colchicine binding site for treating advanced melanoma. These inhibitors, including ABI-231-10bb, have shown remarkable antiproliferative activities against melanoma cell lines, offering a new avenue for treating this aggressive form of cancer (Wang, 2017).

  • Effectiveness in Cervical Cancer Treatment : ABI-231, and by extension its analogs like 10bb, have demonstrated potential as effective agents in cervical cancer treatment. Studies have shown their capability to target HPV E6 and E7 oncoproteins, thereby suppressing tumor growth and metastatic phenotypes in cervical cancer cells (Kashyap, Hafeez, Wang et al., 2018).

properties

Product Name

ABI-231-10bb

Molecular Formula

C21H19N3O4

Molecular Weight

377.4

IUPAC Name

(2-(1H-Indol-4-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H19N3O4/c1-26-17-9-12(10-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-5-4-6-15-13(14)7-8-22-15/h4-11,22H,1-3H3,(H,23,24)

InChI Key

WDMPGPZDSGODDF-UHFFFAOYSA-N

SMILES

O=C(C1=CNC(C2=CC=CC3=C2C=CN3)=N1)C4=CC(OC)=C(OC)C(OC)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABI-231-10bb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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